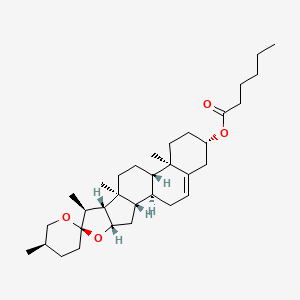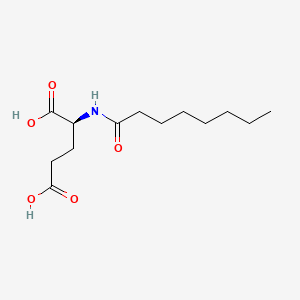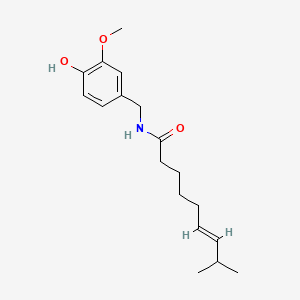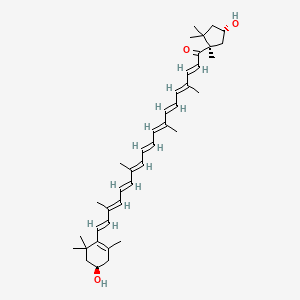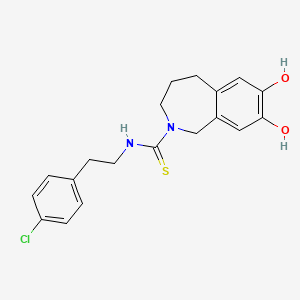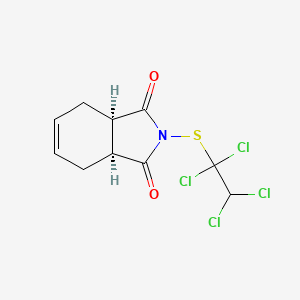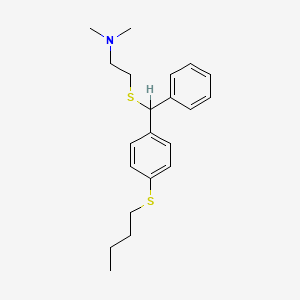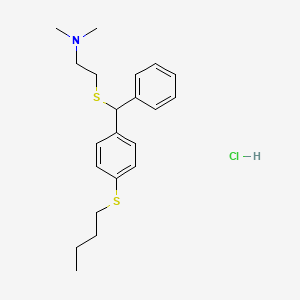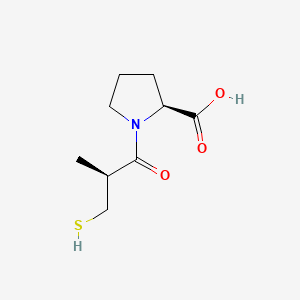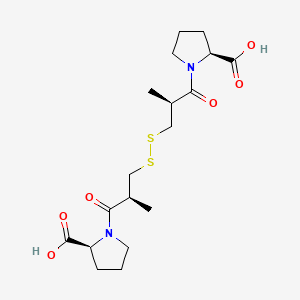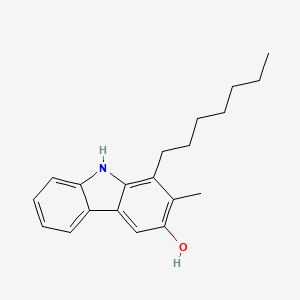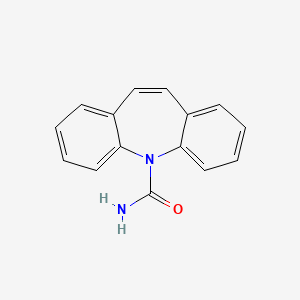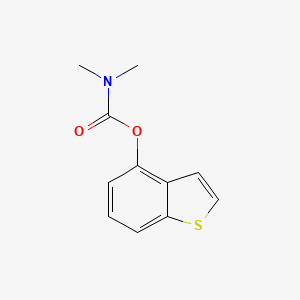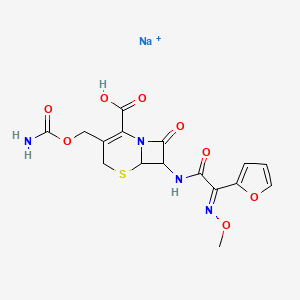
Cefuroxim-Natrium
Übersicht
Beschreibung
Cefuroxim-Natriumsalz ist ein Cephalosporin-Antibiotikum der zweiten Generation, das zur Behandlung und Vorbeugung einer Vielzahl von bakteriellen Infektionen eingesetzt wird. Es ist sowohl gegen grampositive als auch gegen gramnegative Bakterien wirksam, wodurch es zu einem Breitbandantibiotikum wird. Cefuroxim-Natriumsalz wird häufig zur Behandlung von Infektionen wie Lungenentzündung, Meningitis, Mittelohrentzündung, Sepsis, Harnwegsinfektionen und Lyme-Borreliose eingesetzt .
Wissenschaftliche Forschungsanwendungen
Cefuroxim-Natriumsalz hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Standard bei der Analyse von Cefuroxim-Natriumsalz-Rückständen in verschiedenen Proben verwendet. In der Biologie und Medizin wird es eingesetzt, um bakterielle Resistenzmechanismen und die Wirksamkeit von Antibiotika zu untersuchen. In der pharmazeutischen Industrie wird Cefuroxim-Natriumsalz bei der Entwicklung und Prüfung neuer Antibiotika-Formulierungen verwendet .
Wirkmechanismus
Cefuroxim-Natriumsalz entfaltet seine Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an bestimmte Penicillin-bindende Proteine, die sich in der bakteriellen Zellwand befinden, und hemmt den letzten Transpeptidierungsschritt der Peptidoglycansynthese. Diese Hemmung verhindert die Bildung von Quervernetzungen in der bakteriellen Zellwand, was zu Zelllyse und Zelltod führt .
Wirkmechanismus
Target of Action
Cefuroxime sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefuroxime sodium inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
The inhibition of cell wall synthesis disrupts the integrity of the bacterial cell wall, leading to bacterial cell lysis . This is due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . The bactericidal effect of cefuroxime sodium is primarily due to this disruption of cell wall synthesis .
Pharmacokinetics
Cefuroxime sodium exhibits a mean ultimate serum half-life of 70 minutes, and about 33% to 50% of the drug binds to serum proteins . It is widely distributed to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . The drug is metabolically stable, with more than 95% of the administered dose being excreted in the urine as unchanged drug . The time to peak serum concentration varies depending on the route of administration .
Result of Action
The primary result of cefuroxime sodium’s action is the killing of bacteria or prevention of their growth . By inhibiting the synthesis of the bacterial cell wall, cefuroxime sodium causes the bacteria to lyse, effectively eliminating the bacterial infection .
Action Environment
The efficacy and stability of cefuroxime sodium can be influenced by various environmental factors. For instance, drugs that reduce acidity in the stomach may reduce the absorption of cefuroxime . . These precautions can help ensure the optimal action of cefuroxime sodium in the body.
Biochemische Analyse
Biochemical Properties
Cefuroxime sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . Cefuroxime sodium interacts with various enzymes and proteins, including beta-lactamases, which it is resistant to, allowing it to remain effective against beta-lactamase-producing bacteria .
Cellular Effects
Cefuroxime sodium exerts its effects on various types of cells by disrupting bacterial cell wall synthesis. This disruption leads to the rupture of bacterial cell walls, resulting in the death of the bacteria . In addition to its bactericidal effects, cefuroxime sodium can influence cell signaling pathways, gene expression, and cellular metabolism in bacterial cells. By inhibiting cell wall synthesis, it interferes with the normal functioning of bacterial cells, ultimately leading to their demise .
Molecular Mechanism
The molecular mechanism of action of cefuroxime sodium involves binding to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall biosynthesis . As a result, the bacterial cell wall is weakened, leading to cell lysis and death. Cefuroxime sodium’s resistance to beta-lactamase enzymes further enhances its effectiveness against a wide range of bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefuroxime sodium can change over time. The stability and degradation of cefuroxime sodium are important factors that influence its long-term effects on cellular function. Studies have shown that cefuroxime sodium remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to cefuroxime sodium in in vitro or in vivo studies has shown that it can lead to changes in bacterial populations and resistance patterns .
Dosage Effects in Animal Models
The effects of cefuroxime sodium vary with different dosages in animal models. At therapeutic doses, cefuroxime sodium effectively treats bacterial infections without causing significant adverse effects . At higher doses, cefuroxime sodium can cause toxic or adverse effects, including gastrointestinal disturbances and nephrotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antibacterial activity but increases the risk of toxicity .
Metabolic Pathways
Cefuroxime sodium is involved in various metabolic pathways within the body. It is primarily excreted unchanged in the urine, indicating minimal metabolism . The drug interacts with enzymes and cofactors involved in renal excretion, ensuring its efficient elimination from the body . Cefuroxime sodium’s impact on metabolic flux and metabolite levels is minimal, as it is not extensively metabolized .
Transport and Distribution
Cefuroxime sodium is widely distributed within cells and tissues. It is absorbed well from the gastrointestinal tract when administered as the axetil salt and is hydrolyzed to the active drug in the gastrointestinal mucosa . The drug achieves peak plasma concentrations within 2 hours of oral administration and 30 minutes of intramuscular administration . Cefuroxime sodium is distributed to various body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . It also crosses the blood-brain barrier, making it effective in treating central nervous system infections .
Subcellular Localization
The subcellular localization of cefuroxime sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects. The drug targets penicillin-binding proteins (PBPs) within the cell wall, inhibiting peptidoglycan synthesis and leading to cell lysis . Cefuroxime sodium does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles within bacterial cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Cefuroxim-Natriumsalz umfasst mehrere Schritte. Ein Verfahren beinhaltet die Zugabe von wasserfreiem Methanol oder Alkohol, einer wässrigen Lösung von Natriumlactat und Natriumiso-Octoat zu einem Gefäß, um Natriumflüssigkeit zu erhalten. In einem anderen Gefäß werden Aceton, Wasser und Cefuroximsäure hinzugefügt, gefolgt von Aktivkohle zum Rühren, Entfärben und Filtrieren, um ein Filtrat von Cefuroximsäure zu erhalten. Das Filtrat wird dann zu der Natriumflüssigkeit gegeben, gerührt, um eine Sedimentation zu erzeugen, und filtriert, um ein feuchtes Produkt von Cefuroxim-Natrium zu erhalten. Das feuchte Produkt wird mit einer Methanol/Aceton-Mischung oder einer wasserfreien Alkohol/Aceton-Mischung gewaschen, gefolgt von einer Wäsche mit einer Acetonlösung und getrocknet, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von Cefuroxim-Natriumsalz folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Aufrechterhaltung steriler Bedingungen, um die Reinheit des Produkts und die Eignung für den medizinischen Gebrauch zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Ausbeute zu optimieren und Verunreinigungen zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cefuroxim-Natriumsalz unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Oxidation und Substitution. Diese Reaktionen sind für seine Stabilität und Wirksamkeit als Antibiotikum unerlässlich.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Cefuroxim-Natriumsalz verwendet werden, umfassen Natriumacetat, Essigsäure und Acetonitril. Die Reaktionen werden typischerweise unter kontrollierten pH-Bedingungen durchgeführt, wobei häufig Puffer verwendet werden, um den gewünschten pH-Wert zu erhalten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Cefuroxim-Natriumsalz gebildet werden, umfassen seine hydrolysierten Formen und verschiedene Abbauprodukte. Diese Produkte werden analysiert, um die Stabilität und Wirksamkeit des Antibiotikums sicherzustellen .
Vergleich Mit ähnlichen Verbindungen
Cefuroxim-Natriumsalz gehört zur Klasse der Cephalosporin-Antibiotika, zu der auch andere Verbindungen wie Cefotaxim, Ceftazidim und Ceftriaxon gehören. Im Vergleich zu diesen ähnlichen Verbindungen hat Cefuroxim-Natriumsalz ein breiteres Wirkungsspektrum und ist weniger anfällig für den Abbau durch Beta-Lactamase. Dadurch ist es besonders wirksam gegen Beta-Lactamase-produzierende Bakterien .
Liste ähnlicher Verbindungen:- Cefotaxim
- Ceftazidim
- Ceftriaxon
- Cephalothin
- Cefmetazol
- Cefpodoxim
Eigenschaften
IUPAC Name |
sodium;3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O8S.Na/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOHUPGIOGTKV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N4NaO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56238-63-2 | |
| Record name | Sodium [6R-[6α,7β(Z)]]-3-[[(aminocarbonyl)oxy]methyl]-7-[2-furyl(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefuroxime Sodium exert its antibacterial activity?
A: Cefuroxime Sodium, a second-generation cephalosporin antibiotic, acts as a bactericidal agent by interfering with bacterial cell wall synthesis. [] It specifically inhibits the transpeptidation reaction involved in peptidoglycan cross-linking, a crucial step in maintaining the structural integrity of bacterial cell walls. [] This disruption leads to cell lysis and bacterial death.
Q2: What is the molecular formula and weight of Cefuroxime Sodium?
A2: The molecular formula of Cefuroxime Sodium is C16H15N4NaO8S. Its molecular weight is 446.39 g/mol.
Q3: Are there any spectroscopic data available for Cefuroxime Sodium?
A: Yes, various spectroscopic techniques have been employed to characterize Cefuroxime Sodium, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Studies have reported the UV-Vis absorption maxima, IR spectral bands, and NMR chemical shifts, providing valuable information about the compound's structure. [, , ]
Q4: Is Cefuroxime Sodium compatible with other commonly used intravenous fluids?
A: Research has demonstrated the compatibility of Cefuroxime Sodium with various intravenous fluids, including 0.9% Sodium Chloride Injection, 5% Glucose Solution, and Lactated Ringer's Solution. Studies have shown that the drug remains stable in these solutions for specific time periods at different temperatures. [, , ]
Q5: What is the stability profile of Cefuroxime Sodium in aqueous solutions?
A: The stability of Cefuroxime Sodium in aqueous solutions is influenced by factors such as temperature, pH, and ionic strength. Studies have demonstrated that the drug undergoes degradation at elevated temperatures and under alkaline conditions. [] Neutral pH conditions generally offer greater stability. []
Q6: How does the reconstitution process impact the stability of Cefuroxime Sodium for injection?
A: Studies have shown that factors like particle size distribution, hygroscopicity, moisture content, and wettability of the Cefuroxime Sodium powder can influence the reconstitution time. [] These variables should be carefully controlled during manufacturing to ensure complete reconstitution before administration. []
Q7: Does Cefuroxime Sodium exhibit any catalytic properties?
A7: Cefuroxime Sodium primarily functions as an antibiotic and does not exhibit significant catalytic properties. Its primary mechanism of action revolves around inhibiting bacterial enzymes involved in cell wall synthesis rather than catalyzing specific chemical reactions.
Q8: Have any computational studies been conducted on Cefuroxime Sodium?
A8: While there are currently no widely published studies on Cefuroxime Sodium using QSAR models or simulations, researchers could potentially employ these techniques to investigate the drug's interactions with its target enzyme and predict the properties of potential derivatives.
Q9: What are some strategies for improving the stability and bioavailability of Cefuroxime Sodium formulations?
A: Researchers are exploring various strategies to enhance the stability and bioavailability of Cefuroxime Sodium, such as the development of microspheres for rectal delivery [], and investigating different crystal forms to potentially improve stability and other pharmaceutical properties. []
Q10: Are there any specific SHE (Safety, Health, and Environment) considerations associated with Cefuroxime Sodium?
A10: As with all pharmaceuticals, manufacturing and handling of Cefuroxime Sodium require adherence to relevant SHE regulations. This includes appropriate waste management practices to minimize environmental impact and ensure worker safety.
Q11: How is Cefuroxime Sodium absorbed, distributed, metabolized, and excreted in the body?
A: Studies in goats have shown that Cefuroxime Sodium is rapidly absorbed and distributed following intramuscular administration, reaching peak serum concentrations within hours. [] It has a relatively short elimination half-life and is primarily excreted in urine. []
Q12: Are there any known mechanisms of resistance to Cefuroxime Sodium?
A: Resistance to Cefuroxime Sodium can arise from mechanisms such as the production of beta-lactamases, which hydrolyze the beta-lactam ring essential for its activity, and alterations in penicillin-binding proteins (PBPs), the drug's target site. []
Q13: Are there any ongoing efforts to develop targeted delivery systems for Cefuroxime Sodium?
A: While not extensively explored, researchers have investigated microspheres as a potential approach to achieve targeted rectal delivery of Cefuroxime Sodium. []
Q14: How is Cefuroxime Sodium typically analyzed in biological samples and pharmaceutical formulations?
A: Various analytical methods have been developed and validated for the determination of Cefuroxime Sodium, including high-performance liquid chromatography (HPLC) [, , , , ] and flow-injection chemiluminescence. [] These methods offer sensitivity, specificity, and reliability in quantifying the drug.
Q15: How does the solubility of Cefuroxime Sodium in different solvents impact its formulation and delivery?
A: The solubility of Cefuroxime Sodium varies in different solvents, which is a crucial factor influencing its formulation and delivery. Studies have investigated its solubility in pure water and binary liquid mixtures, providing valuable data for optimizing pharmaceutical formulations. []
Q16: What are the key considerations for ensuring the quality control of Cefuroxime Sodium products?
A16: Stringent quality control measures are essential throughout the manufacturing process of Cefuroxime Sodium. This includes monitoring critical parameters such as purity, potency, sterility, and stability to guarantee product safety and efficacy.
Q17: Are there any known immunological concerns associated with Cefuroxime Sodium?
A: While Cefuroxime Sodium is generally well-tolerated, hypersensitivity reactions can occur, as with any medication. These reactions are often mediated by the immune system and can manifest as skin rashes or, in rare cases, more severe allergic responses. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


